2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone
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Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone is a complex organic compound that features a pyrrole ring substituted with dimethyl groups, an indole moiety, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Indole Synthesis: The indole moiety can be constructed using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Dihydropyridine Formation: The Hantzsch dihydropyridine synthesis is often employed, where an aldehyde, a β-keto ester, and ammonia or an amine react to form the dihydropyridine ring.
Coupling Reactions: The final step involves coupling the pyrrole, indole, and dihydropyridine units through various organic reactions such as Friedel-Crafts acylation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and indole rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the dihydropyridine ring, converting it to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides or carbonyl derivatives.
Reduction: Conversion to piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s structural motifs are found in many biologically active molecules. It can be used in drug discovery and development, particularly in designing molecules that target specific biological pathways.
Industry
In material science, the compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The indole and pyrrole rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(1H-indol-3-yl)ethanone: Lacks the dihydropyridine ring, which may affect its biological activity and chemical reactivity.
1-(1H-indol-3-yl)-2-(1H-pyrrol-1-yl)ethanone: Similar structure but without the dimethyl groups on the pyrrole ring, potentially altering its properties.
Uniqueness
The presence of both the indole and dihydropyridine rings, along with the dimethyl-substituted pyrrole, makes 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone unique. This combination of structural features can lead to distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C21H23N3O/c1-15-7-8-16(2)24(15)14-21(25)23-11-9-17(10-12-23)19-13-22-20-6-4-3-5-18(19)20/h3-9,13,22H,10-12,14H2,1-2H3 |
InChI Key |
FIAVRQOENPJGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
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